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(3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone -

(3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone

Catalog Number: EVT-8108367
CAS Number:
Molecular Formula: C12H16N2O3S
Molecular Weight: 268.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound can be classified under the following categories:

  • Chemical Class: Thiomorpholine derivatives
  • Functional Groups: Amine, ketone, sulfone
  • Potential Applications: Antimicrobial agents, anticancer drugs
Synthesis Analysis

The synthesis of (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone typically involves several key steps:

  1. Starting Materials: The synthesis may begin with 3-amino-5-methylphenol and a suitable thiomorpholine derivative.
  2. Formation of Thiomorpholine Ring: The thiomorpholine can be synthesized through the reaction of 2-aminothiophenol with a suitable carbonyl compound under acidic or basic conditions.
  3. Condensation Reaction: The final compound is obtained by condensing the amine group of 3-amino-5-methylphenol with the carbonyl carbon of the thiomorpholine derivative. This step often requires catalytic conditions to facilitate the reaction and achieve high yields.

Technical Parameters

  • Temperature: Reactions are typically conducted at elevated temperatures (50-100 °C) to enhance reaction rates.
  • Solvents: Common solvents include ethanol or dimethylformamide, which help dissolve reactants and facilitate interactions.
Molecular Structure Analysis

The molecular structure of (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone can be analyzed through various techniques:

Spectroscopic Data

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure:

  • NMR: Provides information on the hydrogen environment and confirms the presence of functional groups.
  • IR: Identifies characteristic absorption bands associated with amines, ketones, and sulfones.
Chemical Reactions Analysis

(3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The amino group can act as a nucleophile in reactions with electrophiles.
  2. Oxidation Reactions: The thiomorpholine moiety may undergo oxidation under specific conditions to yield sulfoxides or sulfones.
  3. Hydrolysis Reactions: In aqueous environments, the ketone functionality may be hydrolyzed under acidic or basic conditions.

Relevant Technical Details

  • Reaction conditions such as pH and temperature significantly influence reaction pathways and product yields.
Mechanism of Action

The mechanism of action for (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone is primarily linked to its interactions with biological targets:

  1. Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential metabolic pathways.
  2. Anticancer Properties: It could induce apoptosis in cancer cells through mechanisms involving DNA damage or disruption of cell cycle regulation.

Data Analysis

Studies on similar compounds suggest that modifications in the molecular structure can significantly alter potency and selectivity against specific targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone are crucial for understanding its behavior in biological systems:

Relevant Data

Experimental studies provide insight into solubility profiles and stability under different pH conditions.

Applications

(3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone has several potential applications in scientific research:

  1. Medicinal Chemistry: As a lead compound for developing new antimicrobial agents targeting resistant strains of bacteria.
  2. Cancer Research: Investigated for its potential to serve as an anticancer agent through mechanisms that induce cell death or inhibit tumor growth.
  3. Chemical Biology Tools: Used in studies exploring molecular interactions within biological systems.
Fragment-Based Drug Design & Scaffold Optimization Strategies for (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone

Fragment Library Screening Methodologies for Thiomorpholine-1,1-dioxide Core Identification

The identification of the thiomorpholine-1,1-dioxide core originated from a systematic fragment-based screening campaign targeting the ATAD2 bromodomain. Researchers constructed a specialized fragment library constrained by molecular weight (100–250 Da) to ensure optimal ligand efficiency and scaffold diversity. Initial screening employed the LibDocking protocol, which prioritized compounds capable of engaging key residues in the ZA loop of ATAD2’s bromodomain. The top 100 hits underwent rigorous evaluation using CDOCKER interaction energy calculations to predict binding affinities. Subsequent TR-FRET (time-resolved fluorescence energy transfer) assays validated the top fragments, revealing theophylline (TS-2) as a promising hit with an IC₅₀ of 324 μM. This fragment exhibited atypical binding to the ZA loop, forming hydrogen bonds with Arg1007 and Pro1012 – a mechanism distinct from classical ATAD2 inhibitors [2].

Structural optimization of TS-2 focused on enhancing polar interactions and metabolic stability. The incorporation of a thiomorpholine-1,1-dioxide group addressed both objectives: the sulfone moiety improved water solubility and enabled hydrogen bonding with Lys1011, while the cyclic amine provided conformational rigidity. Crucially, this modification aimed to access a hydrophobic sub-pocket near Asn1064, though initial derivatives (e.g., compound 15d) showed limited activity due to steric clashes from secondary amide linkages [2].

Table 1: Key Fragment Screening Hits and Their ATAD2 Affinity

Fragment CodeStructureATAD2 IC₅₀ (μM)Binding Interactions
TS-1Reported scaffold411Classical Asn1064 interaction
TS-2 (Theophylline)Xanthine derivative324ZA loop (Arg1007, Pro1012)
15dThiomorpholine dioxide>500Weak ZA loop engagement

Rational Scaffold Growth Approaches Targeting Bromodomain Interactions

Scaffold growth strategies focused on bridging the fragment’s ZA-loop binding with the conserved Asn1064 residue. The core structure of (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone (designated 15d in studies) was engineered by linking the thiomorpholine-1,1-dioxide group to a 3-amino-5-methylbenzoyl unit via a flexible amide bond. This design achieved three critical objectives:

  • Hydrophobic Occupancy: The 5-methyl group on the phenyl ring occupied a hydrophobic cleft adjacent to Tyr1021, enhancing van der Waals contacts.
  • Hydrogen Bond Network: The primary amine at the 3-position enabled salt bridges with Asp1014, while the sulfone group accepted hydrogen bonds from Lys1011.
  • Linker Optimization: A two-carbon spacer between the benzamide and theophylline mimetics balanced flexibility and distance to Asn1064 [2].

Structure-activity relationship (SAR) analysis revealed stringent steric requirements:

  • Secondary amides (e.g., 15a–k) showed negligible activity due to restricted rotation, preventing optimal positioning in the acetyl-lysine recognition site.
  • Primary amides (19a–l series) dramatically improved potency. Compound 19f (methoxy-substituted analog) achieved an IC₅₀ of 0.27 μM by extending toward a subpocket lined by Leu1005 and Val1075.
  • 4-Substituent Effects: Methoxy groups (e.g., 19f) outperformed methyl (19e, IC₅₀ = 1.58 μM) by forming a water-mediated hydrogen bond with Tyr1021 [2].

Table 2: SAR of Primary Amide Derivatives Targeting ATAD2 Bromodomain

CompoundR¹ SubstituentATAD2 IC₅₀ (μM)BT-549 Cell IC₅₀ (μM)
19eMethyl1.589.21
19fMethoxy0.275.43
19gEthoxy8.94>20
19dCyclopentyl5.1312.67

Computational Docking Studies for Binding Mode Prediction in Epigenetic Regulators

Computational models predicted that (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone binds ATAD2 through a hybrid classical/atypical mode. CDOCKER simulations with the ATAD2 bromodomain (PDB: 6RMF) positioned the thiomorpholine-dioxide ring in the ZA channel, where:

  • The sulfone group accepts hydrogen bonds from Lys1011 (distance: 2.8 Å) and Arg1007 (3.1 Å).
  • The 3-amino group forms a salt bridge with Asp1014 (2.7 Å), while the methylphenyl group occupies a hydrophobic niche near Tyr1021.
  • The methanone linker orients the scaffold toward the Asn1064 pocket, though direct hydrogen bonding is precluded by the ligand’s short length [2].

Scaffold flexibility proved critical: primary amides (19-series) adopted a bent conformation that simultaneously engaged the ZA loop and acetyl-lysine site, whereas secondary amides (15-series) were sterically hindered. Free energy perturbation (FEP) calculations further rationalized the 20-fold potency gain of 19f over 19e: the methoxy group’s oxygen stabilized a high-energy water molecule at the protein interface, reducing desolvation penalties. This model was validated by TR-FRET assays showing >500-fold selectivity for ATAD2 over BRD4 [2].

Table 3: Predicted Binding Interactions of Compound 15d/19f with ATAD2 Bromodomain

ResidueInteraction TypeDistance (Å)Energy Contribution (kcal/mol)
Lys1011H-bond (sulfone)2.8-3.2
Arg1007H-bond (sulfone)3.1-2.7
Asp1014Ionic (amine)2.7-4.1
Tyr1021π-alkyl (methyl)4.0-1.5
Leu1005/Val1075Hydrophobic contact3.8–4.5-2.3

Properties

Product Name

(3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone

IUPAC Name

(3-amino-5-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

InChI

InChI=1S/C12H16N2O3S/c1-9-6-10(8-11(13)7-9)12(15)14-2-4-18(16,17)5-3-14/h6-8H,2-5,13H2,1H3

InChI Key

YHECDAFXIURZPW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N)C(=O)N2CCS(=O)(=O)CC2

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)N2CCS(=O)(=O)CC2

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